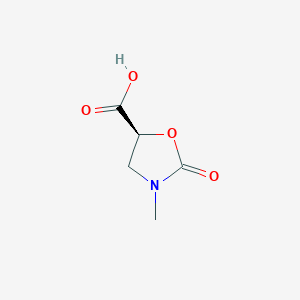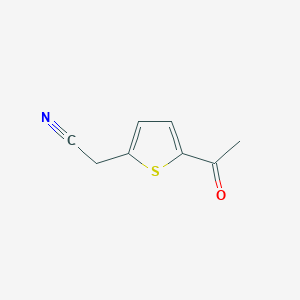
(S)-3-methyl-2-oxooxazolidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-methyl-2-oxooxazolidine-5-carboxylic acid, also known as (S)-Moc, is a chiral building block widely used in the synthesis of various compounds. It is a white crystalline solid with a molecular weight of 169.15 g/mol and a melting point of 177-179°C. (S)-Moc has a unique structure that makes it an important intermediate in the synthesis of drugs, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-Moc is not well understood. However, it is believed that it acts as a chiral auxiliary in the synthesis of various compounds, helping to control the stereochemistry of the final product.
Biochemical and Physiological Effects
(S)-Moc has no known biochemical or physiological effects. It is not used as a drug or a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-Moc has several advantages for use in lab experiments. It is a chiral building block that can be easily incorporated into various compounds. It has a high enantiomeric excess, which makes it useful for the synthesis of chiral compounds. It is also relatively inexpensive and readily available.
The main limitation of (S)-Moc is that it is not a drug or a therapeutic agent. Therefore, it cannot be used for drug discovery or development.
Direcciones Futuras
There are several future directions for research involving (S)-Moc. One area of research is the synthesis of novel chiral compounds using (S)-Moc as a building block. Another area of research is the development of new methods for the synthesis of (S)-Moc and its derivatives. Finally, (S)-Moc could be used as a chiral auxiliary in the synthesis of new drugs and therapeutic agents.
Métodos De Síntesis
(S)-Moc can be synthesized using various methods. One of the most common methods involves the reaction of (S)-proline with ethyl glyoxylate in the presence of a Lewis acid catalyst. The reaction yields (S)-Moc with a high enantiomeric excess.
Aplicaciones Científicas De Investigación
(S)-Moc has been extensively used in scientific research as a chiral building block for the synthesis of various compounds. It has been used in the synthesis of drugs such as antiviral agents, anticancer agents, and antibiotics. It has also been used in the synthesis of agrochemicals such as insecticides and herbicides.
Propiedades
IUPAC Name |
(5S)-3-methyl-2-oxo-1,3-oxazolidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c1-6-2-3(4(7)8)10-5(6)9/h3H,2H2,1H3,(H,7,8)/t3-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZMXZYYLLBOKN-VKHMYHEASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(OC1=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](OC1=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-methyl-2-oxooxazolidine-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B33489.png)






![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)


![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)

